molecular formula C13H12ClNO B1473781 3-(Benzyloxy)-5-chloroaniline CAS No. 1100752-67-7

3-(Benzyloxy)-5-chloroaniline

Cat. No. B1473781
CAS RN: 1100752-67-7
M. Wt: 233.69 g/mol
InChI Key: UXNQKFKPKHSVRW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Organic Synthesis

“3-(Benzyloxy)-5-chloroaniline” is a type of organic compound that is often used in organic synthesis . It is part of the benzenoids class of compounds, which are characterized by a benzene ring structure . This compound can be used as a building block in the synthesis of more complex organic molecules .

Precursor for Other Compounds

This compound can serve as a precursor for the synthesis of other compounds. For example, it can be used to produce benzyl acetate, which is a fragrance and flavoring agent.

Chiral Auxiliary in Asymmetric Synthesis

“3-(Benzyloxy)-5-chloroaniline” has been used as a chiral auxiliary in asymmetric synthesis. Asymmetric synthesis is a technique used to produce enantiomerically pure compounds. The use of chiral auxiliaries can help control the stereochemistry of the reaction, allowing for the selective production of one enantiomer over the other.

Pharmaceutical Intermediate

“3-(Benzyloxy)-5-chloroaniline” is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceutical drugs . The specific drugs that this compound is used to produce would depend on the specific reactions it is involved in .

Inhibitor of Excitatory Amino Acid Transporters (EAATs)

One of the primary applications of “3-(Benzyloxy)-5-chloroaniline” lies in its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. By inhibiting these transporters, this compound could potentially be used in the treatment of neurological disorders where glutamate levels are dysregulated.

Research Use Only (RUO)

“3-(Benzyloxy)-5-chloroaniline” is often labeled as “Research Use Only” (RUO) . This means that it is primarily used in laboratory research and is not intended for use in diagnostic procedures, patient care, or human consumption .

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins or other biomolecules, and causing a change in their activity .

Safety and Hazards

This information is typically found in Material Safety Data Sheets (MSDS). It includes information on the compound’s toxicity, flammability, and potential health effects, as well as precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, based on its properties and reactivity. It could also involve areas of ongoing research .

properties

IUPAC Name

3-chloro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQKFKPKHSVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743258
Record name 3-(Benzyloxy)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-chloroaniline

CAS RN

1100752-67-7
Record name 3-(Benzyloxy)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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